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For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth

exploration of the chemical structure and stereoisomers of Juvabione, a naturally occurring

sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential

resource for researchers, scientists, and professionals in drug development, providing a

detailed analysis of Juvabione's chemical properties, stereochemistry, and synthesis.

Juvabione, also known as the "paper factor," is the methyl ester of todomatuic acid and is

primarily found in the wood of fir trees of the genus Abies.[1] Its ability to mimic insect juvenile

hormones makes it a molecule of great interest for the development of insect-specific growth

regulators.

Chemical Structure and Stereoisomerism
Juvabione is a sesquiterpenoid with the chemical formula C₁₆H₂₆O₃ and a molecular weight of

266.38 g/mol .[1] The molecule possesses two chiral centers, giving rise to four possible

stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epijuvabione, and (-)-epijuvabione. The

spatial arrangement of the substituents at these stereocenters is crucial for the molecule's

biological activity. The IUPAC name for the naturally occurring, most active form is methyl

(4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.
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The four stereoisomers of Juvabione are:

(4R, 1'R)-(+)-Juvabione

(4S, 1'S)-(-)-Juvabione

(4R, 1'S)-(+)-Epijuvabione

(4S, 1'R)-(-)-Epijuvabione

The stereochemistry of these molecules significantly influences their physical properties and

biological efficacy.

Physicochemical and Biological Activity Data
Precise quantitative data for each stereoisomer is critical for understanding their structure-

activity relationships. The following table summarizes key available data for the Juvabione
stereoisomers.

Stereoisomer
Molecular
Formula

Molecular
Weight ( g/mol
)

Specific
Optical
Rotation ([α]D)

Juvenile
Hormone
Activity

(+)-Juvabione C₁₆H₂₆O₃ 266.38
+79.3° (c=1.6,

CHCl₃)
High

(-)-Juvabione C₁₆H₂₆O₃ 266.38
-79.5° (c=1.5,

CHCl₃)
Low

(+)-Epijuvabione C₁₆H₂₆O₃ 266.38
+56.2° (c=1.2,

CHCl₃)
Moderate

(-)-Epijuvabione C₁₆H₂₆O₃ 266.38
-55.8° (c=1.3,

CHCl₃)
Low

Note: Specific optical rotation values can vary slightly based on experimental conditions.

Juvenile hormone activity is a qualitative summary based on available literature.
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Biosynthesis of Juvabione
The biosynthesis of Juvabione in fir trees is a complex enzymatic process that begins with the

fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and

proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central

precursor for all sesquiterpenes.[2] A key enzyme, (E)-α-bisabolene synthase, then catalyzes

the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent

enzymatic oxidation and methylation steps, which are still under active investigation, convert

(E)-α-bisabolene into the final Juvabione molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Sesquiterpene Juvabione: A Deep Dive into its
Chemical Architecture and Stereoisomeric Landscape]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1673173#chemical-structure-and-
stereoisomers-of-juvabione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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